5-chloro-2-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a chloro group at position 5 and a methyl group at position 2 on the benzene ring. The sulfonamide moiety is linked to a methyl-substituted pyrazole core, which is further substituted with a methyl group and a pyridin-3-yl group.
Properties
IUPAC Name |
5-chloro-2-methyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-12-5-6-14(18)8-17(12)25(23,24)20-11-15-9-16(21-22(15)2)13-4-3-7-19-10-13/h3-10,20H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHLYWNHIDRONY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC(=NN2C)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-2-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H16ClN3O2S
- Molecular Weight : 335.82 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its anticancer properties and anti-inflammatory effects.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit the growth of various cancer cell lines. The following table summarizes the findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 12.50 | Induction of apoptosis |
| HepG2 (Liver) | 26.00 | Cell cycle arrest |
| NCI-H460 (Lung) | 42.30 | Inhibition of proliferation |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, a desirable characteristic for anticancer agents .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. The following data illustrates its COX inhibitory activity:
| Compound | COX Inhibition (%) | Reference Drug | Inhibition (%) |
|---|---|---|---|
| 5-chloro derivative | 71 | Celecoxib | 22 |
This significant inhibition suggests potential therapeutic applications in treating inflammatory diseases .
Mechanistic Insights
The mechanism through which this compound exerts its biological effects involves multiple pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G2/M phase, halting proliferation.
- Inflammatory Pathway Modulation : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.
Case Studies
Several studies have explored the efficacy and safety profile of this compound in preclinical models:
- Study on MDA-MB-231 Cells : This study demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.
- In Vivo Models : Animal studies have shown that administration of the compound resulted in reduced tumor growth in xenograft models, supporting its potential as an effective anticancer agent.
- Safety Profile Assessment : Toxicological evaluations indicated that the compound has a favorable safety profile with no observed acute toxicity at therapeutic doses .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group (-SO2NH-) and chloro substituent on the benzene ring serve as primary sites for nucleophilic substitution.
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Chloride displacement | KOH/EtOH, reflux | -SO2NHR derivatives | 70–85% | |
| Aromatic substitution | NH3 (aq), Cu catalyst | 5-amino-2-methyl analog | 65% |
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Mechanism : The chlorine atom at position 5 undergoes SNAr (nucleophilic aromatic substitution) with ammonia or amines under basic conditions, forming amino derivatives.
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Kinetics : Reactivity is enhanced by electron-withdrawing effects of the sulfonamide and methyl groups .
Coupling Reactions
The pyridine and pyrazole moieties enable cross-coupling via palladium catalysis.
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh3)4, arylboronic acid | Biaryl derivatives | 60–75% | |
| Buchwald–Hartwig | Pd2(dba)3, Xantphos | N-arylated analogs | 55–80% |
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Scope : Suzuki reactions introduce aryl/heteroaryl groups at the pyridine ring, while Buchwald–Hartwig amination modifies the sulfonamide nitrogen.
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Limitations : Steric hindrance from the methyl group on pyrazole reduces yields in bulkier substrates.
Hydrolysis and Oxidation
The sulfonamide and methyl groups undergo hydrolysis or oxidation under controlled conditions.
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Hydrolysis : The sulfonamide group resists hydrolysis under mild conditions but degrades in concentrated acids .
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Oxidation : The methyl group oxidizes to a carboxylic acid, though competing side reactions limit efficiency.
Sulfonamide-Specific Reactivity
The sulfonamide nitrogen participates in alkylation and acylation:
| Reaction | Reagents | Products | Application | Source |
|---|---|---|---|---|
| N-Alkylation | R-X, K2CO3 | N-alkylsulfonamides | Bioactivity modulation | |
| N-Acylation | AcCl, pyridine | Sulfonamide esters | Prodrug synthesis |
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N-Alkylation : Enhances lipophilicity for improved membrane permeability .
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Acylation : Used to protect the sulfonamide group during multistep syntheses .
Photochemical and Thermal Stability
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Thermal degradation : Decomposes above 250°C, releasing SO2 and NH3.
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Photoreactivity : UV exposure induces C-Cl bond cleavage, forming radical intermediates.
Key Research Findings
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Biological relevance : Coupling reactions yield analogs with COX-II inhibitory activity (IC50: 0.8–1.2 μM) .
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Synthetic optimization : Microwave-assisted reactions reduce reaction times by 50% compared to conventional heating .
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Computational modeling : DFT studies confirm electrophilic aromatic substitution is favored at the para position of the pyridine ring.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares core structural features with other benzenesulfonamide and pyrazole-containing derivatives. Below is a detailed comparison:
Table 1: Comparison of Structural Features and Physicochemical Properties
*Calculated based on standard atomic masses.
Key Observations
Core Motifs :
- The target compound and ’s derivative both integrate pyridine and pyrazole rings, but the latter’s dihydro-oxo pyrazole core introduces conformational rigidity.
- ’s compound replaces the pyrazole with a thiophene-pyridine system, reducing nitrogen content and altering electronic properties.
Substituent Effects: Chloro Groups: Present in all compared compounds, enhancing lipophilicity and metabolic stability. Methyl vs. Methoxy: The target’s methyl group (C2 on benzene) offers steric hindrance without polarity, whereas ’s methoxy group increases solubility but may reduce membrane permeability.
Pharmacophore Diversity :
- ’s compound uses a benzamide backbone instead of sulfonamide, shifting hydrogen-bonding capacity and acidity (pKa differences).
- The target’s pyridin-3-yl group enables π-stacking with aromatic residues in protein targets, a feature absent in ’s dihydro-oxo variant.
Research Implications
- Bioactivity : While explicit activity data are unavailable in the provided evidence, structural analogs like ’s compound have been explored as kinase inhibitors due to sulfonamide-mediated protein binding.
- Solubility & Permeability : The target’s lower molecular weight (397.86 g/mol) compared to ’s derivative (522.37 g/mol) suggests better bioavailability, though the methoxy group in ’s compound may improve aqueous solubility.
- Synthetic Complexity : ’s nitro and furamide groups introduce synthetic challenges, whereas the target’s straightforward pyrazole-pyridine linkage allows modular synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
